1-Acetyl-1H-indol-3-yl acetate
Overview
Description
1-Acetyl-1H-indol-3-yl acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of an acetyl group at the nitrogen atom and an acetate group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
1-Acetyl-1H-indol-3-yl acetate, also known as 1,3-Diacetoxyindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, including 1,3-Diacetoxyindole, are often synthesized from tryptophan through indole-3-pyruvic acid . Indole-3-acetic acid, a plant hormone, is also produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The solubility of a compound in polar organic solvents can impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
1-Acetyl-1H-indol-3-yl acetate, like other indole derivatives, interacts with multiple receptors, contributing to its broad-spectrum biological activities
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-indol-3-yl acetate can be synthesized through various methods. One common approach involves the cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine as the base. This reaction is often carried out under microwave irradiation for a short duration at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of 1-(hydroxyethyl)-1H-indol-3-yl acetate.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-Acetyl-1H-indol-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Acetylindole: Lacks the acetate group at the third position.
Indole-3-acetic acid: Contains a carboxyl group instead of an acetyl group.
3-Indoxyl acetate: Similar structure but with different functional groups.
Uniqueness: 1-Acetyl-1H-indol-3-yl acetate is unique due to the presence of both acetyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
(1-acetylindol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFBLDIZKYQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864716 | |
Record name | 1-Acetyl-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-67-2 | |
Record name | 1H-Indol-3-ol, 1-acetyl-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for 1-Acetyl-1H-indol-3-yl acetate and its derivatives?
A1: this compound and its derivatives can be synthesized through several methods. One common approach involves a two-step process starting with the Ullmann coupling of 2-chlorobenzoic acids with amino acids. This reaction yields 2-substituted 2-[(carboxymethyl)amino]benzoic acids. [, ] These intermediates are then subjected to cyclodecarboxylation using the Rossing method, producing the desired 2-substituted 1-Acetyl-1H-indol-3-yl acetates. [, ]
Q2: Are there any notable applications of this compound derivatives in medicinal chemistry?
A2: While not extensively studied, this compound derivatives have shown potential as building blocks in organic synthesis. For instance, they serve as precursors for synthesizing 2-substituted 1-acetyl-1,2-dihydro-3H-indol-3-ones. [] Additionally, they are intermediates in the synthesis of cryptolepine, a plant alkaloid known for its DNA-intercalating and antimalarial properties. []
Q3: What is the significance of using microwave irradiation in the synthesis of 1-acetyl-1H-indol-3-yl acetates?
A3: Microwave irradiation offers several advantages compared to conventional heating methods. In the context of synthesizing 1-acetyl-1H-indol-3-yl acetates, it enables a rapid and efficient reaction, significantly reducing reaction times from hours to minutes. [, ] This accelerated synthesis contributes to higher yields and a more environmentally friendly process. Furthermore, microwave-assisted synthesis often results in cleaner reactions with fewer byproducts.
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